

TG-003: A Technical Guide to its Applications in Molecular Biology Research

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For Researchers, Scientists, and Drug Development Professionals

Abstract

TG-003 is a potent and selective small molecule inhibitor of the Cdc2-like kinase (CLK) family, with notable activity against CLK1 and CLK4. Its primary mechanism of action involves the ATP-competitive inhibition of these kinases, leading to a reduction in the phosphorylation of serine/arginine-rich (SR) proteins. This modulation of SR protein phosphorylation directly impacts the regulation of alternative mRNA splicing. A significant application of **TG-003** in molecular biology research is the investigation of splicing-related diseases, particularly in the context of cancer. Notably, **TG-003** has been utilized to probe the mechanisms underlying the generation of the androgen receptor splice variant 7 (AR-V7) in castration-resistant prostate cancer (CRPC). By inhibiting CLK1, **TG-003** prevents the phosphorylation of the splicing factor SRSF1, which is crucial for the production of AR-V7. This guide provides an in-depth overview of **TG-003**, including its biochemical properties, mechanism of action, and detailed protocols for its application in key molecular biology experiments.

Introduction to TG-003

TG-003 is a benzothiazole compound that has emerged as a valuable tool for studying the role of CLK kinases in cellular processes, particularly alternative splicing.[1][2] CLKs are dual-specificity kinases that phosphorylate SR proteins, a family of splicing factors that play a critical role in the selection of splice sites in pre-mRNA.[3] Dysregulation of alternative splicing is a hallmark of many diseases, including cancer, making the modulation of this process a key area



of therapeutic interest.[3] **TG-003**'s ability to selectively inhibit CLKs allows researchers to investigate the specific consequences of blocking this signaling pathway.

Quantitative Data: Inhibitory Activity of TG-003

TG-003 exhibits potent inhibitory activity against several members of the CLK family, as well as the related DYRK kinases. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Kinase Target	IC50 (nM)
mClk1	20
mClk2	200
mClk3	>10,000
mClk4	15
DYRK1A	24
DYRK1B	34
Data sourced from Tocris Bioscience and Selleck Chemicals.[4][5]	

Mechanism of Action: Inhibition of the CLK1/SRSF1/AR-V7 Pathway

In the context of castration-resistant prostate cancer, the expression of the androgen receptor splice variant 7 (AR-V7) is a key mechanism of resistance to androgen deprivation therapies.[6] [7] AR-V7 lacks the ligand-binding domain, rendering it constitutively active. The generation of AR-V7 is dependent on the alternative splicing of the androgen receptor (AR) pre-mRNA, a process regulated by the CLK1 kinase.

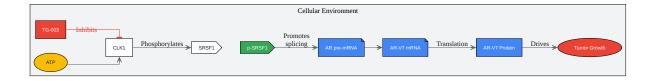
The signaling pathway is as follows:

CLK1 Activation: CLK1 is an active kinase in prostate cancer cells.



- SRSF1 Phosphorylation: CLK1 phosphorylates the splicing factor SRSF1 (also known as ASF/SF2).
- Spliceosome Recruitment: Phosphorylated SRSF1 is recruited to the AR pre-mRNA.
- AR-V7 Splicing: The recruitment of phosphorylated SRSF1 promotes the inclusion of a cryptic exon, leading to the production of the AR-V7 mRNA transcript.
- AR-V7 Protein Expression: The AR-V7 mRNA is translated into the constitutively active AR-V7 protein, which drives tumor growth.

TG-003 acts as an ATP-competitive inhibitor of CLK1, preventing the phosphorylation of SRSF1.[4][5] This disruption of the signaling cascade leads to a reduction in AR-V7 expression.



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Caption: Mechanism of **TG-003** action in inhibiting AR-V7 splicing.

Experimental Protocols

The following are detailed methodologies for key experiments utilizing **TG-003** to investigate its effects on the CLK1/SRSF1/AR-V7 pathway.

In Vitro Kinase Assay for CLK1 Inhibition

This protocol is for determining the inhibitory effect of TG-003 on CLK1 kinase activity.

Materials:



- Recombinant human CLK1 (e.g., from Cell Signaling Technology)
- RS-peptide substrate (RSRSRSRSR)
- Kinase Buffer (5X): 300 mM HEPES-NaOH (pH 7.5), 15 mM MgCl2, 15 mM MnCl2, 15 μM Na-orthovanadate
- ATP solution (10 mM)
- [y-33P]-ATP or [y-32P]-ATP
- TG-003 stock solution (in DMSO)
- P81 phosphocellulose paper
- 1% Phosphoric acid
- · Scintillation counter

Procedure:

- Prepare a 1X kinase buffer from the 5X stock.
- Dilute recombinant CLK1 to a working concentration (e.g., 20 ng/μl) in 1X kinase buffer.
- Prepare serial dilutions of **TG-003** in 1X kinase buffer.
- In a microcentrifuge tube, combine:
 - 10 μl of diluted CLK1
 - 10 μl of RS-peptide substrate (100 ng/μl)
 - 5 μl of TG-003 dilution (or DMSO for control)
- Pre-incubate the mixture for 10 minutes at room temperature.
- Initiate the kinase reaction by adding 5 μ l of ATP solution containing [γ -33P]-ATP or [γ -32P]-ATP.

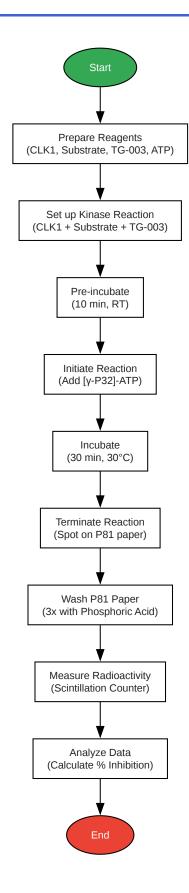






- Incubate the reaction for 30 minutes at 30°C.[8]
- Spot 20 μ l of the reaction mixture onto P81 phosphocellulose paper to terminate the reaction.
- Wash the P81 paper three times with 1% phosphoric acid for 5 minutes each.
- Air dry the P81 paper and measure the incorporated radioactivity using a scintillation counter.
- Calculate the percentage of inhibition for each TG-003 concentration relative to the DMSO control.





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Caption: Workflow for an in vitro CLK1 kinase inhibition assay.



Western Blot Analysis of SRSF1 Phosphorylation

This protocol describes the detection of phosphorylated SRSF1 in prostate cancer cells treated with **TG-003**.

Materials:

- Prostate cancer cell line (e.g., 22Rv1)
- Cell culture medium and supplements
- TG-003 stock solution (in DMSO)
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- · BCA protein assay kit
- SDS-PAGE gels and running buffer
- Transfer buffer and PVDF membrane
- Blocking buffer (e.g., 5% BSA in TBST)
- · Primary antibodies:
 - Anti-phospho-SRSF1 (Serine) antibody
 - Anti-SRSF1 antibody
 - Anti-β-actin or GAPDH antibody (loading control)
- HRP-conjugated secondary antibody
- ECL detection reagent
- Chemiluminescence imaging system

Procedure:



- Seed prostate cancer cells in a 6-well plate and allow them to adhere overnight.
- Treat the cells with various concentrations of TG-003 (or DMSO for control) for a specified time (e.g., 24 hours).
- Wash the cells with ice-cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.
- Determine the protein concentration of the lysates using a BCA assay.
- Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with the primary anti-phospho-SRSF1 antibody overnight at 4°C.
- Wash the membrane three times with TBST for 10 minutes each.
- Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST for 10 minutes each.
- Detect the signal using an ECL reagent and a chemiluminescence imaging system.
- Strip the membrane and re-probe with anti-SRSF1 and a loading control antibody to normalize the results.

RT-qPCR for AR-V7 Expression

This protocol details the quantification of AR-V7 mRNA levels in prostate cancer cells following **TG-003** treatment.

Materials:

Prostate cancer cell line (e.g., 22Rv1)



- Cell culture medium and supplements
- TG-003 stock solution (in DMSO)
- RNA extraction kit (e.g., TRIzol)
- cDNA synthesis kit
- qPCR master mix (e.g., SYBR Green)
- qPCR primers for AR-V7 and a housekeeping gene (e.g., GAPDH)
- Real-time PCR instrument

Primer Sequences:

- AR-V7 Forward: 5'-CCACCCTGTGTGTCCATCTT-3'
- AR-V7 Reverse: 5'-GCTCACTGGGTGTGGAAATAG-3'
- GAPDH Forward: 5'-GAAGGTGAAGGTCGGAGTCA-3'
- GAPDH Reverse: 5'-GAAGATGGTGATGGGATTTC-3'

Procedure:

- Treat prostate cancer cells with **TG-003** as described in the Western blot protocol.
- Extract total RNA from the cells using an RNA extraction kit according to the manufacturer's instructions.
- Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
- Set up the qPCR reaction in a 96-well plate with the following components per well:
 - qPCR master mix
 - Forward and reverse primers for AR-V7 or GAPDH



- o cDNA template
- Nuclease-free water
- Perform the qPCR using a real-time PCR instrument with the following cycling conditions:
 - Initial denaturation: 95°C for 10 minutes
 - 40 cycles of:
 - Denaturation: 95°C for 15 seconds
 - Annealing/Extension: 60°C for 1 minute
- Analyze the data using the ΔΔCt method to determine the relative expression of AR-V7 normalized to the housekeeping gene.

Conclusion

TG-003 is a powerful research tool for dissecting the role of CLK kinases in the regulation of alternative splicing. Its application in the context of prostate cancer has provided significant insights into the mechanisms driving resistance to therapy. The detailed protocols provided in this guide offer a framework for researchers to utilize **TG-003** in their own investigations into splicing-dependent cellular processes and disease pathologies. The continued study of compounds like **TG-003** holds promise for the development of novel therapeutic strategies targeting aberrant splicing in a variety of diseases.

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